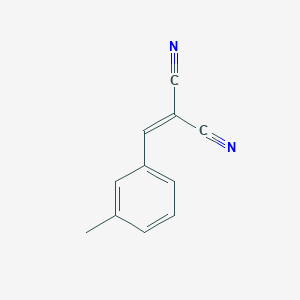

2-(3-Methylbenzylidene)malononitrile

Beschreibung

Overview of Benzylidenemalononitrile (B1330407) Compounds in Contemporary Organic Chemistry

Benzylidenemalononitrile (BMN) derivatives are significant in modern organic chemistry due to their unique properties and versatile applications. nih.gov These compounds serve as crucial intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes. ontosight.aiontosight.ai The reactivity of the activated double bond and the cyano groups in BMN derivatives makes them valuable precursors for constructing more complex molecular architectures. researchgate.net

The Knoevenagel condensation is a cornerstone reaction for the synthesis of benzylidenemalononitrile derivatives, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.net Research has explored various catalytic systems to improve the efficiency and environmental friendliness of this reaction, including the use of monodisperse nickel/copper nanohybrids and microwave irradiation. nih.goveurekaselect.com The substituent on the phenyl ring of the benzaldehyde (B42025) starting material can influence the reaction time and yield; for instance, electron-donating groups like methyl groups can lead to high yields in a short amount of time. nih.gov

The structural and electronic properties of benzylidenemalononitrile derivatives can be fine-tuned by altering the substituents on the aromatic ring. This tunability is a key reason for their widespread use in different areas of chemical research. For example, derivatives with different substituents have been investigated for their potential as potent tyrosine kinase inhibitors. researchgate.net

Below is a table summarizing the synthesis of various benzylidenemalononitrile derivatives via Knoevenagel condensation, highlighting the effect of different substituents on the reaction.

| Entry | Aldehyde | Product | Reaction Time (min) | Yield (%) |

| 1 | 4-Methylbenzaldehyde | 2-(4-Methylbenzylidene)malononitrile | 15 | 95 ± 3 |

| 2 | 2-Methylbenzaldehyde | 2-(2-Methylbenzylidene)malononitrile | 15 | 95 ± 3 |

| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 10 | 96 ± 1 |

| 4 | 4-(Trifluoromethyl)benzaldehyde | 2-(4-(Trifluoromethyl)benzylidene)malononitrile | 10 | 96 ± 1 |

| 5 | 4-Fluorobenzaldehyde | 2-(4-Fluorobenzylidene)malononitrile | 35 | 74 ± 3 |

| 6 | Benzaldehyde | 2-Benzylidenemalononitrile | 15 | 92 ± 2 |

| 7 | Furan-2-carbaldehyde | 2-(2-Furanylmethylene)malononitrile | 10 | Quantitative |

| 8 | Butyraldehyde | 2-Butylidenemalononitrile | 180 | 53 ± 3 |

This data is illustrative of typical trends observed in the synthesis of benzylidenemalononitrile derivatives. nih.gov

Significance of Dicyanovinyl Acceptor Moieties in Advanced Materials Science

The dicyanovinyl group, a key feature of 2-(3-Methylbenzylidene)malononitrile, is a potent electron-accepting moiety. This characteristic is of great interest in the field of advanced materials science, particularly in the design of organic semiconductors and nonlinear optical materials. researchgate.net In donor-π-acceptor (D-π-A) molecules, the dicyanovinyl group can act as the acceptor, leading to materials with interesting photophysical properties. researchgate.net

The crystal packing of molecules containing dicyanovinyl groups can also influence their material properties. For example, in the case of 2-(4-(diphenylamino)benzylidene) malononitrile (B47326), different crystallization conditions can lead to two distinct crystal forms with different molecular packing and, consequently, different luminescent and mechanochromic behaviors. mdpi.com This highlights the importance of understanding the structure-property relationships in these materials.

Research Landscape and Emerging Academic Interests in Malononitrile Derivatives

The research landscape for malononitrile derivatives is broad and continues to expand. researchgate.netissr-journals.org Malononitrile itself is a versatile reagent used in a vast number of multicomponent reactions to synthesize complex heterocyclic compounds. researchgate.net These derivatives are being explored for a wide array of applications, from pharmaceuticals to materials for organic electronics. ontosight.airesearchgate.net

A significant area of interest is the development of green and sustainable synthetic methodologies for malononitrile derivatives. This includes the use of environmentally benign solvents like water and energy-efficient techniques such as microwave irradiation. eurekaselect.com The development of novel catalysts, including heterogeneous and recyclable catalysts, is also a key focus to improve the efficiency and sustainability of these synthetic processes. nih.govresearchgate.net

In materials science, there is a growing interest in designing novel malononitrile derivatives with specific optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. researchgate.net The ability to tune the electronic properties of these molecules through synthetic modification makes them highly attractive for these applications.

Spectroscopic data for this compound provides insight into its chemical structure and electronic properties.

| Spectroscopic Data for this compound | |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.48 (s, 1H), 7.78 (d, J = 1.3 Hz, 1H), 7.73 (s, 1H), 7.55 - 7.49 (m, 2H), 2.37 (s, 3H) |

| ¹³C NMR (126 MHz, DMSO-d₆) | δ 162.25, 139.64, 135.82, 131.99, 131.70, 130.12, 128.27, 114.93, 113.92, 81.97, 21.48 |

| Elemental Analysis | Calculated (%): C, 78.55; H, 4.79; N, 16.66. Found (%): C, 78.58; H, 4.74; N, 16.68 |

This data is based on findings reported in the literature. rsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(3-methylphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-9-3-2-4-10(5-9)6-11(7-12)8-13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUIMBZTZJCXIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344552 | |

| Record name | (3-methylbenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15728-26-4 | |

| Record name | (3-methylbenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Methylbenzylidene Malononitrile

Reaction Environment Optimization and Modern Synthetic Techniques

Analysis of Electronic Transitions and Excited State Dynamics (e.g., Twisted Intramolecular Charge Transfer, TICT)

The photophysical and photochemical behavior of 2-(3-Methylbenzylidene)malononitrile is intrinsically linked to its electronic structure and the dynamics of its excited states. While direct experimental studies on the excited state dynamics of this specific isomer are not extensively documented, a wealth of information can be gleaned from computational studies and the well-established behavior of related benzylidenemalononitrile (B1330407) derivatives. A key phenomenon governing the excited state relaxation of many donor-acceptor molecules, including those in this class, is Twisted Intramolecular Charge Transfer (TICT). vanderbilt.edursc.orgrsc.org

Upon photoexcitation, molecules like this compound, which possess electron-donating (the methyl-substituted phenyl ring) and electron-accepting (the malononitrile (B47326) group) moieties linked by a single bond, can undergo a significant conformational change in the excited state. This involves rotation around the single bond connecting the phenyl ring and the dicyanoethene group. In the ground state, the molecule is largely planar to maximize π-conjugation. However, in the excited state, intramolecular rotation can lead to a twisted geometry where the two moieties are nearly perpendicular to each other. nih.gov This twisted conformation is often a lower-energy excited state, and its formation is accompanied by a substantial charge transfer from the donor to the acceptor group, creating a highly polar TICT state. nih.gov

The formation of the TICT state provides a non-radiative decay pathway, often leading to fluorescence quenching. The dynamics of this process, including the rate of twisting and the competition between fluorescence from the locally excited state and the TICT state, are highly sensitive to environmental factors such as solvent polarity and viscosity. rsc.org Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for elucidating these processes. TD-DFT calculations can predict the energies of the ground and excited states for both the planar and twisted geometries, mapping out the potential energy surface of the excited state. These calculations can reveal the energy barriers for the twisting process and the nature of the electronic transitions involved. For instance, the primary electronic transition is typically a π-π* transition with significant charge-transfer character. In polar solvents, the highly polar TICT state is stabilized, which can facilitate its formation and enhance non-radiative decay. nih.gov

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of this compound. By calculating various molecular properties, it is possible to predict its chemical behavior and potential applications. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting reactivity descriptors.

The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to remove an electron from the HOMO to the LUMO. For benzylidenemalononitrile derivatives, this gap is influenced by the nature and position of substituents on the phenyl ring. The methyl group at the meta position in this compound is an electron-donating group, which is expected to raise the HOMO energy level, thereby influencing the HOMO-LUMO gap and the molecule's reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), chemical potential (μ), and the electrophilicity index (ω). Chemical hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness. The chemical potential indicates the escaping tendency of electrons from an equilibrium system. The electrophilicity index quantifies the energy lowering of a molecule when it accepts additional electronic charge from the environment. These parameters are crucial for understanding the molecule's interaction with other chemical species.

Spectroscopic data, such as that obtained from Nuclear Magnetic Resonance (NMR), provides experimental validation of the molecular structure. For this compound, the following NMR data has been reported:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant (J, Hz) |

| ¹H NMR | 8.48 | s (1H) |

| 7.78 | d, J = 1.3 (1H) | |

| 7.73 | s (1H) | |

| 7.55 - 7.49 | m (2H) | |

| 2.37 | s (3H) | |

| ¹³C NMR | 162.25 | |

| 139.64 | ||

| 135.82 | ||

| 131.99 | ||

| 131.70 | ||

| 130.12 | ||

| 128.27 | ||

| 114.93 | ||

| 113.92 | ||

| 81.97 | ||

| 21.48 |

Data obtained from a study by Li, J. et al. and presented in a supporting information file.

Molecular Docking Simulations for Ligand-Target Interactions

Elucidation of Binding Mechanisms with Biological Macromolecules (e.g., Enzymes)

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme. This technique is instrumental in understanding the binding mechanisms of potential drug candidates. For this compound, while specific docking studies may be limited, the extensive research on related benzylidenemalononitrile derivatives as inhibitors of various enzymes, such as tyrosine kinases and topoisomerases, provides a solid framework for predicting its interactions.

The binding of benzylidenemalononitrile derivatives to the active site of an enzyme is typically governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. The malononitrile group, with its two nitrogen atoms, can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the enzyme's active site that can donate hydrogen bonds (e.g., lysine, arginine, serine). The phenyl ring and the methyl group contribute to hydrophobic interactions with nonpolar residues (e.g., leucine, valine, alanine) in the binding pocket. Furthermore, the aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Prediction of Structure-Activity Relationship (SAR) in Biological Systems

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For the benzylidenemalononitrile scaffold, SAR studies have been conducted by synthesizing and testing a variety of derivatives with different substituents on the phenyl ring. These studies, coupled with molecular docking simulations, help in designing more potent and selective inhibitors.

Computational SAR studies can be performed by docking a series of related compounds into the active site of a target enzyme and comparing their predicted binding energies and interaction patterns. By correlating these computational results with experimental activity data, a predictive SAR model can be developed. This model can then be used to guide the design of new derivatives with improved biological activity. For this compound, its activity can be predicted and compared with other substituted benzylidenemalononitriles to understand the specific contribution of the 3-methyl group to its biological profile.

Solvation Models and Environmental Effects in Theoretical Calculations

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical calculations on isolated molecules in the gas phase may not accurately represent their behavior in solution. Solvation models are therefore essential for incorporating the effects of the solvent into quantum chemical calculations. The Polarizable Continuum Model (PCM) and its variant, the Conductor-like Screening Model (COSMO), are widely used implicit solvation models. rsc.orgnih.gov

In these models, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is then included in the quantum mechanical calculation, allowing for the determination of molecular properties in a more realistic environment.

For this compound, applying a solvation model like PCM or COSMO in theoretical calculations would be crucial for accurately predicting several properties. For instance, the electronic absorption spectrum (UV-Vis) of the molecule is likely to exhibit solvatochromism, meaning the position of the absorption maxima will shift depending on the polarity of the solvent. Solvation models can predict these shifts by calculating the electronic transition energies in different dielectric media.

Furthermore, environmental effects are critical in studying the excited state dynamics, such as TICT. The stability of the highly polar TICT state is strongly dependent on the solvent's polarity. Calculations incorporating a solvation model can provide a more accurate description of the potential energy surface in the excited state, helping to understand how the solvent influences the competition between radiative and non-radiative decay pathways. Similarly, reactivity descriptors calculated with a solvation model will be more representative of the molecule's reactivity in a specific solvent, which is essential for predicting its behavior in chemical reactions and biological systems. nih.gov

Comprehensive Spectroscopic Analysis and Structural Elucidation of 2 3 Methylbenzylidene Malononitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 2-(3-Methylbenzylidene)malononitrile, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals a distinct set of signals corresponding to each unique proton.

The analysis shows a singlet for the methyl group protons, confirming their attachment to the aromatic ring. rsc.org The aromatic region of the spectrum is complex, showing signals for the four protons on the benzene (B151609) ring. rsc.org Additionally, a characteristic singlet is observed for the vinylic proton of the benzylidene group. rsc.org The specific chemical shifts (δ) and coupling constants (J) are instrumental in assigning these protons to their exact positions on the molecule.

A representative dataset recorded on a 500 MHz spectrometer in DMSO-d₆ shows the following key signals: a singlet at approximately 2.37 ppm for the methyl (CH₃) protons and a singlet around 8.48 ppm corresponding to the vinylic proton (=CH-). rsc.org The aromatic protons appear as a series of signals between 7.49 and 7.78 ppm, including a doublet, a singlet, and a multiplet, which reflect their distinct electronic environments and coupling interactions. rsc.org

¹H NMR Spectroscopic Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 8.48 | Singlet (s) | N/A | 1H | Vinylic Proton |

| 7.78 | Doublet (d) | 1.3 | 1H | Aromatic Proton |

| 7.73 | Singlet (s) | N/A | 1H | Aromatic Proton |

| 7.55 - 7.49 | Multiplet (m) | N/A | 2H | Aromatic Protons |

| 2.37 | Singlet (s) | N/A | 3H | Methyl Protons (-CH₃) |

Data sourced from a 500 MHz NMR spectrum. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the total number of carbon atoms and indicating their chemical environment (e.g., aromatic, vinylic, methyl, nitrile).

The ¹³C NMR spectrum in DMSO-d₆ displays eleven distinct signals, corresponding to the eleven carbon atoms in the molecule. rsc.org Key signals include a peak around 21.48 ppm for the methyl carbon. rsc.org The two nitrile carbons (C≡N) are observed in the typical downfield region for such functional groups, at approximately 113.92 and 114.93 ppm. rsc.org The carbon atoms of the aromatic ring and the vinylic group appear in the range of 128.27 to 162.25 ppm. rsc.org The signal at 81.97 ppm is assigned to the quaternary carbon of the malononitrile (B47326) moiety. rsc.org

¹³C NMR Spectroscopic Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 162.25 | Vinylic Carbon (C=) |

| 139.64 | Aromatic Carbon (C-CH₃) |

| 135.82 | Aromatic Carbon |

| 131.99 | Aromatic Carbon |

| 131.70 | Aromatic Carbon |

| 130.12 | Aromatic Carbon |

| 128.27 | Aromatic Carbon |

| 114.93 | Nitrile Carbon (-C≡N) |

| 113.92 | Nitrile Carbon (-C≡N) |

| 81.97 | Malononitrile Quaternary Carbon |

| 21.48 | Methyl Carbon (-CH₃) |

Data sourced from a 126 MHz NMR spectrum. rsc.org

While direct advanced NMR studies on this compound are not widely reported, the application of such techniques would be invaluable for a more profound structural analysis. Two-dimensional (2D) NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would unambiguously link the proton signals to their directly attached carbons and to carbons two or three bonds away, respectively. This would definitively confirm the assignments made in the 1D spectra.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the molecule in solution, particularly the orientation of the substituted benzene ring relative to the malononitrile group. Solid-State NMR (ssNMR) could be employed to study the molecule in its crystalline form, providing information on polymorphism and molecular packing that is complementary to X-ray diffraction data.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

The most prominent feature is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically observed in the range of 2220-2240 cm⁻¹. The presence of a C=C double bond in the benzylidene moiety gives rise to a stretching vibration in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations are also expected as a series of bands in the 1450-1600 cm⁻¹ range.

Vibrations corresponding to C-H bonds are also clearly identifiable. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while the vinylic C-H stretch may also be found in this region. The C-H stretching and bending vibrations of the methyl group are expected around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Predicted FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2960 - 2850 | Methyl C-H Stretch | Medium |

| 2240 - 2220 | Nitrile (C≡N) Stretch | Strong, Sharp |

| 1650 - 1600 | Alkene (C=C) Stretch | Medium |

| 1600 - 1450 | Aromatic Ring (C=C) Stretch | Medium to Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

Predicted frequencies based on characteristic group vibrations for similar compounds.

X-ray Diffraction Techniques for Solid-State Structure Determination

The molecule of the 4-methyl isomer is nearly planar, and it is expected that the 3-methyl isomer would adopt a similar low-energy, planar conformation to maximize π-system conjugation. researchgate.net This planarity would involve the benzene ring and the dicyanovinyl group. X-ray analysis would provide precise bond lengths, bond angles, and torsion angles. For instance, the C-C-C angle within the malononitrile fragment in the 4-methyl isomer is approximately 113.5°. researchgate.net Similar values would be anticipated for the 3-methyl derivative.

Furthermore, XRD reveals how molecules pack in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds or π-π stacking. In the crystal structure of the 4-methyl isomer, molecules are observed to stack in a head-to-tail fashion. researchgate.net This packing arrangement is a common motif for such planar molecules and would be a likely possibility for the 3-methyl isomer as well, influencing the material's bulk properties.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound, with a chemical formula of C₁₁H₈N₂, the calculated exact mass can be determined with exceptional precision, allowing for unambiguous formula identification.

Beyond molecular weight, HRMS provides critical structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. The mass-to-charge ratio (m/z) of these fragments helps to elucidate the molecule's structure. Based on studies of similar benzylidenemalononitrile (B1330407) compounds, the fragmentation of this compound is expected to follow predictable pathways. unlp.edu.ar The molecular ion peak [M]⁺ would be observed, followed by fragments corresponding to the loss of cyano groups, cleavage of the benzylidene bond, and rearrangements of the aromatic ring.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated m/z | Description |

| Molecular Ion [M]⁺ | [C₁₁H₈N₂]⁺ | 168.0687 | Parent molecule |

| [M - H]⁺ | [C₁₁H₇N₂]⁺ | 167.0609 | Loss of a hydrogen atom |

| [M - HCN]⁺ | [C₁₀H₇N]⁺ | 141.0578 | Loss of hydrogen cyanide |

| [M - C₂N₂]⁺ | [C₉H₈]⁺ | 116.0626 | Loss of dicyanomethane |

| Tropylium Ion | [C₇H₇]⁺ | 91.0548 | Fragment corresponding to the methylbenzyl group |

Advanced Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of those elements within the top few nanometers of a material's surface. While XPS analysis has been performed in studies involving the synthesis of this compound, the focus has typically been on characterizing the heterogeneous catalysts used in the reaction rather than the organic product itself. rsc.orgresearchgate.net

Nevertheless, a theoretical XPS analysis of this compound would be expected to identify the constituent elements: carbon and nitrogen. High-resolution scans of the C 1s and N 1s regions would provide insight into the different chemical environments. For example, the C 1s spectrum could be deconvoluted to show distinct peaks for C-C bonds in the aromatic ring, the C=C of the vinyl group, the methyl C-H bond, and the unique carbon of the nitrile (C≡N) group. The N 1s spectrum would show a characteristic peak corresponding to the nitrile functional group.

Table 3: Expected XPS Binding Energies for this compound

| Element | Orbital | Chemical State | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H (aromatic, methyl) | ~284.8 |

| Carbon | C 1s | C=C (vinyl) | ~285.5 |

| Carbon | C 1s | C-CN | ~286.5 |

| Nitrogen | N 1s | C≡N (nitrile) | ~399.0 |

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional images of a sample's morphology at the nanoscale. In studies related to the synthesis of this compound, TEM is not used to visualize the molecule itself but is crucial for characterizing the catalysts that facilitate its formation. rsc.org

For example, when magnetic nanoparticles are used as a recyclable catalyst for the Knoevenagel condensation reaction that produces this compound, TEM is employed to investigate the catalyst's morphology, particle size, and size distribution. rsc.org Images obtained via TEM can confirm, for instance, that a catalyst has a core-shell structure or that the nanoparticles are of a uniform size and are well-dispersed, which are critical factors for high catalytic activity and recyclability. rsc.org

Thermal Analysis for Material Stability and Transitions (e.g., Thermal Gravimetric Analysis, TGA)

Thermal analysis techniques, such as Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to measure the physical and chemical properties of a material as a function of temperature. TGA monitors the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition profile.

For organic compounds like this compound, TGA is used to determine the temperature at which the compound begins to decompose. This is a critical parameter for assessing its thermal stability for potential applications and for defining safe storage and handling conditions. Studies on the closely related isomer, 2-(4-methylbenzylidene)malononitrile, have utilized TGA and DSC to determine its thermal tolerance and melting point. researchgate.net Such analysis reveals the temperature range over which the compound is stable and the precise temperature of its melting point, indicating a phase transition from solid to liquid. researchgate.netresearchgate.net This information is fundamental to understanding the material's physical behavior under thermal stress.

Advanced Computational and Theoretical Investigations of 2 3 Methylbenzylidene Malononitrile

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry, electronic properties, and reactivity of molecules in their ground state.

The initial step in most computational studies is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For 2-(3-Methylbenzylidene)malononitrile, this process involves calculating key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Studies on structurally similar compounds, such as 2-(4-methylbenzylidene)malononitrile, have shown that the molecule is nearly planar. doaj.orgresearchgate.netnih.gov This planarity facilitates π-conjugation across the molecule, from the substituted benzene (B151609) ring to the cyano groups of the malononitrile (B47326) moiety. The optimization process for this compound would confirm its preferred conformation, taking into account the steric and electronic effects of the methyl group at the meta position. The resulting optimized structure is the basis for all subsequent electronic property calculations.

Table 1: Representative Geometric Parameters Calculated for Benzylidenemalononitrile (B1330407) Derivatives Note: This table illustrates typical parameters; specific values for this compound require dedicated calculation.

| Parameter | Description | Typical Calculated Value Range (Å or °) |

|---|---|---|

| C=C (vinyl) | The central carbon-carbon double bond length. | 1.34 - 1.36 Å |

| C-C (ring-vinyl) | The single bond connecting the benzene ring to the vinyl group. | 1.46 - 1.48 Å |

| C≡N (nitrile) | The carbon-nitrogen triple bond length in the cyano group. | 1.15 - 1.16 Å |

| C-C-C (malononitrile) | The angle within the malononitrile fragment. doaj.orgresearchgate.netnih.gov | 113° - 114° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. A higher energy HOMO indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower energy LUMO indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Energy Data Note: This table presents the type of data obtained from FMO analysis. Actual values are determined via DFT calculations.

| Orbital | Energy (eV) | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | ΔE = ELUMO - EHOMO |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the transfer of charge between different parts of a molecule. researchgate.net In donor-acceptor systems like this compound, NBO analysis is particularly useful for quantifying Intramolecular Charge Transfer (ICT). mdpi.comnih.gov

The analysis would reveal the flow of electron density from the electron-donating methylbenzylidene group to the electron-accepting malononitrile group through the π-conjugated bridge. The key output of NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger electronic interactions and more significant charge transfer, which is crucial for understanding the molecule's nonlinear optical properties and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface and is color-coded to indicate different regions of electrostatic potential. MEP maps are invaluable for predicting how a molecule will interact with other species and for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Red Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles. For this compound, such regions are expected around the nitrogen atoms of the cyano groups.

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are susceptible to attack by nucleophiles.

Green Regions : Represent neutral or near-zero potential.

The MEP map for this compound would visually confirm the electron-rich nature of the malononitrile fragment and the relatively electron-poorer character of the phenyl ring's hydrogen atoms.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. It is the primary method for simulating electronic absorption and emission spectra.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which directly correlate with the peaks in a UV-Visible absorption spectrum. rsc.org By calculating the energy required to promote an electron from a ground-state orbital (like the HOMO) to an excited-state orbital (like the LUMO), TD-DFT can simulate the λmax (wavelength of maximum absorbance).

Furthermore, by first optimizing the geometry of the molecule in its first excited state, TD-DFT can be used to calculate the energy of the emission transition back to the ground state. This process allows for the simulation of the fluorescence spectrum. rsc.org Comparing the simulated spectra with experimental data helps validate the computational method and provides a detailed assignment of the observed electronic transitions. For benzylidenemalononitrile derivatives, fluorescence is a known property, often influenced by the substitution on the benzene ring. researchgate.net

Table 3: Example of Simulated Spectral Data from TD-DFT Note: This table illustrates the typical output of a TD-DFT calculation for UV-Visible absorption.

| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| - | - | - | HOMO -> LUMO |

| - | - | - | HOMO-1 -> LUMO |

| - | - | - | HOMO -> LUMO+1 |

Mechanistic Insights into Reactions Involving 2 3 Methylbenzylidene Malononitrile

Elucidation of Knoevenagel Condensation Mechanism and Rate-Determining Steps

The synthesis of 2-(3-Methylbenzylidene)malononitrile is a classic example of the Knoevenagel condensation, a nucleophilic addition reaction between a carbonyl compound (3-methylbenzaldehyde) and an active methylene (B1212753) compound (malononitrile) in the presence of a basic catalyst. The mechanism proceeds through several key steps.

Initially, the catalyst, typically a weak base, abstracts a proton from the highly acidic methylene group of malononitrile (B47326), forming a resonance-stabilized carbanion intermediate. Subsequently, this carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methylbenzaldehyde. This nucleophilic addition results in the formation of an aldol-type intermediate. The final step involves the elimination of a water molecule from this intermediate, a dehydration process that is often facilitated by the catalyst, leading to the formation of the stable C=C double bond in the final product, this compound.

Investigation of Catalyst-Substrate Interactions and Catalytic Cycles

Catalysts play a pivotal role in the Knoevenagel condensation by providing an alternative reaction pathway with lower activation energy. A variety of homogeneous and heterogeneous catalysts have been employed for the synthesis of benzylidenemalononitrile (B1330407) derivatives. nih.govnih.gov The interaction between the catalyst and the substrates (3-methylbenzaldehyde and malononitrile) is crucial for catalytic efficiency.

In a common catalytic cycle involving a bifunctional catalyst (e.g., an amino-functionalized metal-organic framework), the process can be described as follows nih.gov:

Substrate Activation: A Lewis acidic site on the catalyst (e.g., a metal ion) interacts with and activates the carbonyl group of 3-methylbenzaldehyde, increasing its electrophilicity. Simultaneously, a basic site on the catalyst (e.g., an amine group) deprotonates the malononitrile, generating the carbanion. nih.gov

C-C Bond Formation: The formed carbanion attacks the activated carbonyl carbon, leading to the creation of the new carbon-carbon bond and an intermediate species. nih.gov

Dehydration and Product Release: The intermediate undergoes dehydration to form the final product, this compound.

Catalyst Regeneration: With the elimination of a water molecule, the final product is released, and the catalyst is regenerated, ready to participate in the next catalytic cycle. nih.gov

Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for reusability. nih.gov

Influence of Electronic Effects and Steric Hindrance on Reaction Pathways

The rate and yield of the Knoevenagel condensation are significantly influenced by the electronic properties and steric bulk of the substituents on the aromatic aldehyde. The meta-methyl group in 3-methylbenzaldehyde has a notable, albeit modest, impact on the reaction.

Electronic Effects: The methyl group is a weak electron-donating group (EDG) via an inductive effect. This slightly increases the electron density in the aromatic ring, which can marginally deactivate the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025). Conversely, aldehydes bearing strong electron-withdrawing groups (EWGs) like nitro or cyano groups exhibit enhanced reactivity because the EWG increases the electrophilicity of the carbonyl carbon. nih.gov

Steric Hindrance: Steric hindrance can play a significant role, particularly with bulky substituents near the reaction center (the aldehyde group) nih.gov. For 3-methylbenzaldehyde, the methyl group is in the meta position, which presents minimal steric hindrance to the approaching malononitrile carbanion. However, if a bulky substituent were in the ortho position, it could impede the reaction, leading to longer reaction times and lower yields. nih.gov

The following table illustrates the effect of different substituents on the reaction time and yield in the synthesis of benzylidenemalononitrile derivatives.

| Aldehyde Substrate | Substituent Position | Electronic Effect | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | 3,4,5- | Strongly Donating | 10 | 96 ± 2 |

| 4-Hydroxybenzaldehyde | para- | Donating | 12 | 95 ± 1 |

| 4-Methylbenzaldehyde | para- | Donating | 15 | 95 ± 3 |

| Benzaldehyde | - | Neutral | 15 | 92 ± 2 |

| 4-Chlorobenzylidene | para- | Withdrawing | 20 | 98 |

| 2-Fluorobenzaldehyde | ortho- | Withdrawing | 25 | 94 ± 1 |

| Anthracen-9-carbaldehyde | - | Bulky/Steric Hindrance | 120 | 62 ± 2 |

Table 1. Comparison of reaction times and yields for the Knoevenagel condensation between various substituted aldehydes and malononitrile, demonstrating the influence of electronic and steric effects. Data adapted from studies using NiCu@MWCNT catalysts. nih.govsbq.org.br

Biocatalytic Transformations and Stereoselective Processes (e.g., Ene-Reduction)

Beyond its synthesis, this compound can serve as a substrate for biocatalytic transformations. A key example is the stereoselective reduction of its carbon-carbon double bond, a process known as ene-reduction. This transformation is catalyzed by a class of enzymes called ene-reductases (EReds), which are part of the Old Yellow Enzyme (OYE) family. nih.gov

The biocatalytic reduction of the activated alkene in this compound is highly valuable as it can produce the corresponding saturated compound, 2-(3-Methylbenzyl)malononitrile, with high enantiomeric purity. This asymmetric hydrogenation creates a chiral center, and the choice of enzyme can determine whether the (R)- or (S)-enantiomer is preferentially formed. nih.gov

The process typically requires a nicotinamide cofactor, such as NADH or NADPH, which provides the hydride for the reduction. nih.gov The reaction involves the transfer of a hydride from the cofactor and a proton from the solvent (usually water) across the C=C double bond. This enzymatic process offers a green and highly selective alternative to traditional chemical hydrogenation methods. rsc.org

The applicability of this biocatalytic approach has been demonstrated on a wide range of α,β-unsaturated compounds. nih.gov

| Enzyme | Substrate Example | Product | Enantiomeric Excess (ee %) | Stereoselectivity |

|---|---|---|---|---|

| Thermostable Old Yellow Enzyme (TOYE) | 2-Methyl-2-cyclohexen-1-one | (R)-2-Methylcyclohexanone | >99 | (R) |

| Pentaerythritol Tetranitrate Reductase (PETNR) | 2-Methyl-2-pentenal | (S)-2-Methylpentanal | 59 ± 7 | (S) |

| OYE3 | α-Bromo-α,β-unsaturated ketone | Chiral α-Bromo ketone | High | - |

Table 2. Examples of ene-reductases and their stereoselective reduction of various activated alkenes, indicating the potential for similar transformations of this compound. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for 2 3 Methylbenzylidene Malononitrile

Development of Sustainable and Scalable Synthetic Methodologies

The traditional synthesis of benzylidenemalononitrile (B1330407) derivatives often relies on the Knoevenagel condensation, a reaction between an aldehyde (3-methylbenzaldehyde) and an active methylene (B1212753) compound (malononitrile). rsc.org Future efforts are increasingly focused on aligning this process with the principles of green chemistry and scalability.

Sustainable Synthesis: Research is moving towards methodologies that minimize environmental impact. This includes the use of water as a solvent, which circumvents the need for hazardous organic solvents. rasayanjournal.co.in Catalysis is another key area, with a shift from conventional catalysts to more eco-friendly alternatives. Examples for the broader class of BMNs include:

Heterogeneous Catalysts: Solid catalysts like hydrotalcites, nickel-chromium oxides, and catalyst-loaded carbon nanotubes are being explored. researchgate.netneurosciencenews.comnih.gov These are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, reducing waste and cost.

Green Catalysts: Benign catalysts such as potassium alum and β-alanine have been shown to be effective in aqueous media, offering a non-toxic and inexpensive catalytic system. rasayanjournal.co.inuni-regensburg.de

Alternative Energy Sources: Microwave-assisted synthesis and ultrasound irradiation are being employed to accelerate reaction times and improve energy efficiency, often leading to higher yields in shorter periods compared to conventional heating. nih.govmdpi.com

| Methodology | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis with Alum | Uses water as solvent and potassium alum as a catalyst. | Environmentally benign, low cost, simple procedure. | rasayanjournal.co.in |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Rapid reaction times (seconds to minutes), high yields. | nih.gov |

| Ultrasound Irradiation | Employs ultrasonic waves to promote the condensation. | Short reaction times, high yields, environmentally friendly. | researchgate.net |

| Electrochemical Synthesis | Driven by electric current, often without additional reagents. | High yields, avoids toxic reagents, green method. | mdpi.com |

| Tandem Photo-oxidative Process | Combines photocatalytic alcohol oxidation with condensation in one pot. | Uses light as an energy source, avoids hazardous solvents (water), high efficiency. | uni-regensburg.de |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimization. Future research will increasingly adopt advanced, in situ spectroscopic techniques for real-time monitoring of the synthesis of 2-(3-methylbenzylidene)malononitrile. These Process Analytical Technology (PAT) tools provide dynamic information on the concentration of reactants, intermediates, and products as the reaction progresses. mpg.demdpi.com

Emerging techniques applicable to this synthesis include:

FlowNMR Spectroscopy: High-resolution Flow Nuclear Magnetic Resonance (FlowNMR) allows for non-invasive, real-time analysis of the reaction mixture as it flows through the NMR spectrometer, providing detailed structural information and quantitative kinetic data. mpg.dersc.org

Raman and Infrared Spectroscopy: In-line Raman and IR probes can be inserted directly into the reactor to monitor changes in vibrational modes, tracking the consumption of the aldehyde C=O bond and the formation of the C=C double bond characteristic of the product. mdpi.comresearchgate.net

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with flow reactors, can identify and track key intermediates in the catalytic cycle, offering mechanistic insights. rsc.orgfu-berlin.de

These methods enable rapid optimization of reaction parameters such as temperature, catalyst loading, and reactant concentration, leading to more efficient and controlled synthetic processes. fu-berlin.de

Multiscale Computational Modeling for Predictive Material Design

Computational chemistry offers powerful tools to predict the properties of molecules like this compound before they are synthesized. Multiscale modeling, which combines different levels of theory to study phenomena across various scales, is a key emerging avenue.

Quantum Mechanics (QM): At the most fundamental level, Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, electronic structure (e.g., HOMO-LUMO energy gap), vibrational spectra (IR and Raman), and reactivity. nih.govresearchgate.net This information helps in understanding its stability and potential for electronic applications.

Molecular Dynamics (MD): Classical molecular dynamics simulations can predict how molecules of this compound would pack in a solid state and interact with each other or with a solvent. nih.gov This is crucial for understanding crystal polymorphism—the ability to form different crystal structures—which can significantly impact material properties like solubility and optical behavior. mdpi.com

By using these predictive models, researchers can screen virtual libraries of related compounds to identify derivatives with desired characteristics, thereby guiding experimental efforts toward the most promising candidates for specific applications. researchgate.net

Rational Design of Tailored Functional Materials for Specific Applications

The benzylidenemalononitrile scaffold is a versatile building block for functional materials. emorychem.science The concept of rational design involves strategically modifying the molecular structure to achieve or enhance a specific function. rsc.orgsciopen.comrsc.org For this compound, this could involve its use as a core structure or an intermediate for creating materials with tailored properties.

Potential application areas driven by rational design include:

Nonlinear Optical (NLO) Materials: Malononitrile (B47326) derivatives can exhibit NLO properties, which are valuable for telecommunications and optical information processing. nih.gov Computational screening could guide modifications to the core structure to maximize these properties.

Anticancer Agents: Certain BMN derivatives have shown potential as inhibitors of protein tyrosine kinases, which are implicated in some cancers. googleapis.comgoogle.com The 3-methyl substituent influences the electronic and steric profile of the molecule, which in turn affects its biological activity. nih.gov In silico molecular docking studies could be used to design derivatives of this compound that bind more effectively to specific biological targets. acs.org

Organic Electronics: The electron-accepting nature of the malononitrile group makes these compounds interesting for applications in organic electronics. mdpi.com By pairing it with various electron-donating groups, researchers can tune the electronic properties to create materials for sensors or optoelectronic devices.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Reaction Prediction and Optimization: ML models can be trained on vast datasets of published chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing a target molecule, including derivatives of this compound. illinois.educam.ac.uk This can drastically reduce the amount of trial-and-error experimentation required.

Property Prediction: By learning from the structures and measured properties of thousands of known compounds, ML algorithms can predict the physicochemical and biological properties of new or hypothetical molecules. researchgate.netijsrmt.com For instance, an ML model could predict the solubility, melting point, or even the potential toxicity of a novel BMN derivative based solely on its structure. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules with a desired set of properties. neurosciencenews.comresearchgate.net Researchers could instruct an AI to generate novel structures based on the this compound scaffold that are optimized for a specific function, such as high NLO activity or potent kinase inhibition, opening up new avenues for drug and materials discovery. neurosciencenews.com

| Application Area | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | AI models predict the product and yield of a chemical reaction given the reactants and conditions. | Accelerates the discovery of efficient synthetic routes for new derivatives. | cam.ac.uk |

| Material Property Prediction | ML algorithms predict physical, chemical, or biological properties from molecular structure. | Enables rapid in silico screening of derivatives for desired applications (e.g., electronics, medicine). | researchgate.netijsrmt.com |

| Generative Molecular Design | AI generates novel chemical structures optimized for a specific target property profile. | Creates new, patentable molecules with enhanced functionality based on the core structure. | neurosciencenews.comresearchgate.net |

| Automated Synthesis | AI-driven platforms combine predictive models with robotic systems to perform chemical synthesis autonomously. | Facilitates high-throughput synthesis and testing of compound libraries. | illinois.edu |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(3-methylbenzylidene)malononitrile, and how can reaction conditions be optimized for higher yields?

- Answer : The compound is typically synthesized via Knoevenagel condensation between 3-methylbenzaldehyde and malononitrile. Key steps include:

- Catalyst selection : Piperidine or phosphorus pentoxide in ethanol are common catalysts. For example, phosphorus pentoxide in ethanol at reflux yielded 68% of 2-(4-methylbenzylidene)malononitrile .

- Solvent polarity : Higher polarity solvents (e.g., ethanol) accelerate reaction kinetics by stabilizing intermediates .

- Workup : Recrystallization from ethanol/water mixtures improves purity. Yields range from 49% to 68% depending on substituents and purification methods .

Q. How can structural characterization of this compound be systematically performed to confirm regiochemistry and planarity?

- Answer : A multi-technique approach is recommended:

- X-ray crystallography : Resolves bond angles (e.g., C10–C9–C11 = 113.58° in 2-(4-methylbenzylidene)malononitrile) and confirms planar geometry (r.m.s. deviation <0.05 Å) .

- IR-LD spectroscopy : Assigns vibrational modes (e.g., C≡N stretches at ~2200 cm⁻¹) and detects π-conjugation via electronic transitions .

- NMR : Diagnostic signals include aromatic protons (δ 7.2–8.2 ppm) and nitrile carbons (δ ~110–115 ppm in NMR) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the nonlinear optical (NLO) properties of this compound derivatives?

- Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP or CAM-B3LYP) and basis sets (6-31G(d,p)) is critical:

- Charge-transfer transitions : Analyze frontier molecular orbitals (FMOs) to identify donor-acceptor interactions. Substituents like methoxy or nitro groups enhance intramolecular charge transfer (ICT), boosting hyperpolarizability (β) .

- Solvent effects : Polarizable continuum models (PCM) simulate solvent polarity impacts on absorption maxima (e.g., λmax shifts up to 100 nm in DMF vs. toluene) .

- Validation : Compare computed λmax with experimental UV-vis data (e.g., B3LYP/6-31G(d,p) showed <5% error vs. experimental values for similar acceptors) .

Q. How do structural modifications (e.g., substituent effects) influence the performance of this compound in organic solar cells (OSCs)?

- Answer : Key design rules include:

- Electron-withdrawing groups (EWGs) : Cyano (-CN) or fluorine substituents lower LUMO levels (e.g., by ~0.3 eV for 2FIC derivatives), enhancing electron mobility .

- π-Extension : Fused-ring moieties (e.g., thieno[3,2-b]thiophene) improve absorption coefficients (ε > 10⁵ M⁻¹cm⁻¹) via extended conjugation .

- Device integration : Blend with donor polymers (e.g., PM6) achieves power conversion efficiencies (PCE) >15% for A–D–A type acceptors .

Q. What advanced spectroscopic techniques resolve contradictions in reaction intermediate identification during mechanochemical synthesis?

- Answer :

- Time-resolved in situ Raman spectroscopy : Detects transient intermediates (e.g., 2-(hydroxy(4-nitrophenyl)methyl)malononitrile) with <1-minute temporal resolution .

- PXRD : Isolates crystalline intermediates (e.g., via slow evaporation of ethyl acetate/petroleum ether mixtures) and refines unit cell parameters .

- Mass spectrometry : MALDI-TOF with DCTB matrix identifies nonpolar intermediates (m/z range: 200–2000 Da) without fragmentation .

Methodological Considerations

Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for kinase inhibition by this compound derivatives?

- Answer :

- Biochemical assays : Use ATP-competitive ELISA assays to measure IC₅₀ values (e.g., AG-1024 inhibits IGF-1R with IC₅₀ = 0.1 µM) .

- Cellular studies : Assess oxidative stress modulation via ROS quantification (e.g., 2-(naphthalen-2-yl)methylene derivatives reduce ROS by 40% at 10 µM) .

- Crystallography : Co-crystallize derivatives with target kinases (e.g., EGFR) to identify binding motifs (e.g., hydrogen bonding with Lys721) .

Q. What are the best practices for interpreting conflicting spectroscopic data in malononitrile derivatives (e.g., IR vs. NMR)?

- Answer :

- Cross-validation : Compare IR C≡N stretches (~2200 cm⁻¹) with NMR nitrile signals (δ ~115 ppm) to confirm nitrile group integrity .

- Dynamic effects : Consider solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR and temperature-dependent IR for tautomerism analysis .

- Computational backup : Simulate spectra using Gaussian09 with IEFPCM solvent models to reconcile discrepancies .

Tables for Key Data

Table 1 : Synthetic Yields of Selected Malononitrile Derivatives

| Derivative | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(4-Methylbenzylidene) | P₂O₅ | Ethanol | 68 | |

| 2-(4-Nitrobenzylidene) | Piperidine | Ethanol | 49 | |

| 2-(3-Ethoxy-4-methoxy-phenyl) | Piperidine | THF | 51 |

Table 2 : Computational vs. Experimental Absorption Maxima for NLO Materials

| Functional | λmax (nm) | Experimental λmax (nm) | Error (%) |

|---|---|---|---|

| B3LYP/6-31G(d,p) | 607.8 | 634.0 | 4.1 |

| CAM-B3LYP | 484.2 | 634.0 | 23.6 |

| PBEPBE | 781.0 | 634.0 | 23.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.